molecular formula C5H9NO2 B096145 Propanamide, N-acetyl- CAS No. 19264-34-7

Propanamide, N-acetyl-

Cat. No. B096145
CAS RN: 19264-34-7
M. Wt: 115.13 g/mol
InChI Key: NAQKKBXQFQIQAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanamide, also known as N-acetylpropanamide, is an organic compound with the chemical formula CH3CH2C=O(NH2). It is the amide of propanoic acid and is a mono-substituted amide . Organic compounds of the amide group can react in many different organic processes to form other useful compounds for synthesis .


Synthesis Analysis

Propanamide can be prepared by the condensation reaction between urea and propanoic acid, or by the dehydration of ammonium propionate . A novel series of (6-methoxy-2-naphthyl) propanamide derivatives were synthesized and evaluated for their potential antibacterial activity .


Molecular Structure Analysis

The molecular formula of N-acetylpropanamide is C5H9NO2. It has an average mass of 115.131 Da and a monoisotopic mass of 115.063332 Da .


Chemical Reactions Analysis

Propanamide, being an amide, can participate in a Hoffman rearrangement to produce ethylamine gas . N-acetylcysteine amide is a membrane penetrating antioxidant with anti-inflammatory activity through regulation of activation of NF-κB and HIF-1α as well as modulation of ROS .


Physical And Chemical Properties Analysis

Amides generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding . Propanamide has a molar mass of 73.0938 g/mol .

Scientific Research Applications

  • Antiproliferative Properties

    A study identified a new propanamide analogue from Streptomyces sp. Q24, which showed activity in inhibiting the proliferation of human glioma cells. This indicates its potential use in cancer research and treatment (Ye, Chai, Lian, & Zhang, 2017).

  • HIV-1 Integrase Inhibitors

    N-substituted propanamides were synthesized and evaluated for their potential as HIV-1 integrase inhibitors, indicating a role in antiviral drug development (Olomola et al., 2014).

  • Anticonvulsant Activity

    A study used quantitative structure-activity relationship (QSAR) modeling and molecular docking techniques to analyze the anticonvulsant activity of propanamide derivatives, suggesting their use in treating seizures (Adedirin, Uzairu, Shallangwa, & Abechi, 2018).

  • Photocatalytic Degradation

    Propanamide, N-acetyl-, was studied in the context of photocatalytic degradation, indicating its potential use in environmental applications and pollutant removal (Sturini, Fasani, Prandi, & Albini, 1997).

  • Antimicrobial Properties

    Certain propanamide derivatives have been shown to possess antibacterial and antifungal activities, highlighting their potential in the development of new antimicrobial agents (Baranovskyi et al., 2018).

  • Environmental Impact Studies

    The movement and retention of N-(3,4-dichlorophenyl)propanamide, a propanamide derivative, in wetland systems were studied, providing insights into the environmental impact of such compounds (Perera, Burleigh, & Davis, 1999).

Safety And Hazards

Propanamide can cause serious eye irritation. If it comes in contact with the eyes, it is recommended to rinse cautiously with water for several minutes and remove contact lenses if present . It is also advised to avoid contact with skin and eyes, and not to breathe dust .

Future Directions

There is ongoing research into the properties and potential applications of Propanamide and its derivatives. For example, a dithiol called NACMEAA, which is synthesized from abundant and largely accessible L-cystine, has been studied for its ability to reduce disulfide bonds in GSSG and lysozyme . Another study has developed a mild protocol for the alkaline hydrolysis of secondary and tertiary amides in non-aqueous conditions .

properties

IUPAC Name

N-acetylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-3-5(8)6-4(2)7/h3H2,1-2H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQKKBXQFQIQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336753
Record name Propanamide, N-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanamide, N-acetyl-

CAS RN

19264-34-7
Record name Propanamide, N-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanamide, N-acetyl-
Reactant of Route 2
Reactant of Route 2
Propanamide, N-acetyl-
Reactant of Route 3
Reactant of Route 3
Propanamide, N-acetyl-
Reactant of Route 4
Reactant of Route 4
Propanamide, N-acetyl-
Reactant of Route 5
Reactant of Route 5
Propanamide, N-acetyl-
Reactant of Route 6
Reactant of Route 6
Propanamide, N-acetyl-

Citations

For This Compound
9
Citations
Y Wu, W Peng, X Li - 2009 3rd International Conference on …, 2009 - ieeexplore.ieee.org
In order to explore the potential of Phyllostachys pubescens used as resources utilization on biomedical, determination of the chemical components in five-year-old Phyllostachys …
Number of citations: 2 ieeexplore.ieee.org
YQ Wu, WX Peng, Y Qing, WL Tian… - 2009 Asia-Pacific Power …, 2009 - ieeexplore.ieee.org
Bambusa blumeana is the one of the most impotent bamboo species in South China. In order to exploit the high- grade resource utilization as bioenergy, determination of chemical …
Number of citations: 1 ieeexplore.ieee.org
MS Khalaf, MS Shawkat - IRAQI JOURNAL OF …, 2023 - jcoagri.uobaghdad.edu.iq
The purpose of this research was to find the effect of alcoholic extract of the lion's mane mushroom (Hericium erinaceus) against certain clinical pathological isolates isolated from Iraqi …
Number of citations: 2 jcoagri.uobaghdad.edu.iq
T Imai, Y Kosuge, H Saito, T Uchiyama, T Wada… - Journal of …, 2016 - Elsevier
S-allyl-l-cysteine (SAC) is known to have neuroprotective properties. We synthesized various SAC derivatives and tested their effects on endoplasmic reticulum stress-induced …
Number of citations: 24 www.sciencedirect.com
OO Elemo, AA Akinyede, IA Oreagba… - … and Toxicology of …, 2022 - phatoxnatmed.org
Background and Purpose: Euphorbia heterophylla Linn.(Euphorbiaceae) is a promising medicinal plant used as an oxytocic in folkloric medicine. The study investigated the uterotonic …
Number of citations: 3 phatoxnatmed.org
Z Gharari, H Shabani, K Bagheri… - Future Natural …, 2022 - researchgate.net
Background and aims: Scutellaria bornmuelleri Hausskn. ex Bornm. ssp. mianensis Rech. f is one of the species of Scutellaria genus, Lamiaceae, that have long been used in …
Number of citations: 2 www.researchgate.net
YQ Wu, S Li, WX Peng, XG Li - 2009 3rd International …, 2009 - ieeexplore.ieee.org
The pyrolytic products of Dendrocalamus barbatus organism body is of important value in healing some diseases. Therefore, the determination of the chemical components from the five-…
Number of citations: 0 ieeexplore.ieee.org
SB Patel - 2001 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 0 search.proquest.com
WX Peng, Y Wu, Y Song - 2009 3rd International Conference …, 2009 - ieeexplore.ieee.org
Gigantochloa ligulata is both a wide use as biomatrals and an antiquity as medicine. It contains many kinds of organosufide compounds. Therefore, Py-GC/MS was used to analyse and …
Number of citations: 0 ieeexplore.ieee.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.